molecular formula C10H14N2O2 B14555180 2-Aminophenyl propylcarbamate CAS No. 61994-40-9

2-Aminophenyl propylcarbamate

Cat. No.: B14555180
CAS No.: 61994-40-9
M. Wt: 194.23 g/mol
InChI Key: IOQQKSKHLDQTCE-UHFFFAOYSA-N
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Description

2-Aminophenyl propylcarbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminophenyl propylcarbamate can be achieved through several methods. One common approach involves the reaction of 2-aminophenol with propyl isocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C to 25°C. The reaction proceeds as follows:

2-Aminophenol+Propyl isocyanate2-Aminophenyl propylcarbamate\text{2-Aminophenol} + \text{Propyl isocyanate} \rightarrow \text{this compound} 2-Aminophenol+Propyl isocyanate→2-Aminophenyl propylcarbamate

Another method involves the use of dimethyl carbonate as a carbamoylating agent. In this process, 2-aminophenol reacts with dimethyl carbonate in the presence of a catalyst such as iron oxide or silica-supported iron oxide. The reaction is carried out at elevated temperatures, typically around 150°C, to yield this compound .

Industrial Production Methods

Industrial production of this compound often employs continuous flow systems to enhance efficiency and yield. The use of phosgene-free methods, such as the reaction with dimethyl carbonate, is preferred due to environmental and safety considerations. The process involves the continuous feeding of reactants into a reactor, where the reaction takes place under controlled conditions. The product is then purified through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-Aminophenyl propylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones or nitroso derivatives.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-Aminophenyl propylcarbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-Aminophenyl propylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction is often mediated through hydrogen bonding and electrostatic interactions. The compound’s effects on biological pathways are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminophenyl methylcarbamate
  • 2-Aminophenyl ethylcarbamate
  • 2-Aminophenyl butylcarbamate

Uniqueness

2-Aminophenyl propylcarbamate is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and potency in biological assays.

Properties

CAS No.

61994-40-9

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

(2-aminophenyl) N-propylcarbamate

InChI

InChI=1S/C10H14N2O2/c1-2-7-12-10(13)14-9-6-4-3-5-8(9)11/h3-6H,2,7,11H2,1H3,(H,12,13)

InChI Key

IOQQKSKHLDQTCE-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)OC1=CC=CC=C1N

Origin of Product

United States

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